molecular formula C11H19ClNO3P B098009 Diethyl (alpha-aminobenzyl)phosphonate hydrochloride CAS No. 16656-50-1

Diethyl (alpha-aminobenzyl)phosphonate hydrochloride

Cat. No.: B098009
CAS No.: 16656-50-1
M. Wt: 279.7 g/mol
InChI Key: XMRSFMWMNXQRAP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (alpha-aminobenzyl)phosphonate hydrochloride can be synthesized through the reaction of diethyl phosphite with benzylamine in the presence of a catalyst . The reaction typically occurs under mild conditions and can be carried out in an aqueous medium . The product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Diethyl (alpha-aminobenzyl)phosphonate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphonic acids, phosphonates, and substituted derivatives of diethyl (alpha-aminobenzyl)phosphonate .

Scientific Research Applications

Diethyl (alpha-aminobenzyl)phosphonate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl (alpha-aminobenzyl)phosphonate hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile in chemical reactions, facilitating the formation of new bonds and the modification of existing molecules . The specific pathways and targets depend on the context of its use in research and applications.

Comparison with Similar Compounds

Similar Compounds

    Diethyl (alpha-aminobenzyl)phosphonate: The non-hydrochloride form of the compound.

    Diethyl (alpha-aminobenzyl)phosphonic acid: A related compound with a different functional group.

    Diethyl (alpha-aminobenzyl)phosphonate methyl ester: A methyl ester derivative of the compound.

Uniqueness

Diethyl (alpha-aminobenzyl)phosphonate hydrochloride is unique due to its specific structure and reactivity. The presence of the hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry .

Properties

IUPAC Name

diethoxyphosphoryl(phenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18NO3P.ClH/c1-3-14-16(13,15-4-2)11(12)10-8-6-5-7-9-10;/h5-9,11H,3-4,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRSFMWMNXQRAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C1=CC=CC=C1)N)OCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClNO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16656-50-1
Record name NSC113536
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113536
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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